4-(Aminomethyl)-2-methylheptan-3-ol

Catalog No.
S14092763
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-2-methylheptan-3-ol

Product Name

4-(Aminomethyl)-2-methylheptan-3-ol

IUPAC Name

4-(aminomethyl)-2-methylheptan-3-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

MXRTVTKIOSLSIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)C)O

4-(Aminomethyl)-2-methylheptan-3-ol is a chemical compound with the molecular formula C8H19NC_8H_{19}N and a molecular weight of approximately 143.25 g/mol. It features a hydroxyl group (-OH) and an amine group (-NH_2) attached to a heptane backbone, specifically at the 3-position and 4-position, respectively. This compound is structurally related to 4-methyl-3-heptanol, which is known for its role as an insect pheromone, particularly in the context of certain beetle species . The presence of both functional groups in 4-(Aminomethyl)-2-methylheptan-3-ol suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological systems.

Typical of alcohols and amines. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Esterification: The alcohol can react with carboxylic acids to produce esters.
  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with alkyl halides.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules.

Several synthesis methods have been reported for 4-(Aminomethyl)-2-methylheptan-3-ol and its analogs:

  • Enzymatic Resolution: Utilizing enzymes such as lipases for asymmetric synthesis can yield high stereoselectivity. This method has been used to prepare optically active forms from racemic mixtures .
  • Aldol Condensation: Starting from simpler aldehydes and ketones, aldol reactions can be employed to construct the heptane backbone followed by subsequent functionalization to introduce the amine and alcohol groups .
  • Reduction Reactions: Reduction of corresponding ketones or imines can also lead to the formation of the desired alcohol and amine functionalities .

These methods emphasize the importance of stereochemistry in synthesizing biologically relevant compounds.

4-(Aminomethyl)-2-methylheptan-3-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its amine and alcohol functional groups, it may serve as a precursor for drug development, particularly in creating compounds that target neurotransmitter systems.
  • Agrochemicals: Its structural similarity to insect pheromones suggests it could be utilized in pest control strategies or as a lure in traps.
  • Flavoring and Fragrance Industry: As an alcohol derivative, it may find applications in flavoring agents or perfumes due to its pleasant olfactory properties.

Several compounds share structural similarities with 4-(Aminomethyl)-2-methylheptan-3-ol, including:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-3-heptanolHydroxyl group on heptane backboneKnown insect pheromone
3-Amino-2-methylpentanolShorter carbon chainPotentially different biological activity
1-Amino-2-propanolShorter chain, primary amineUsed in various synthetic applications
4-AminobutanolFour-carbon chainSimpler structure; used in pharmaceuticals

Each of these compounds exhibits unique properties that differentiate them from 4-(Aminomethyl)-2-methylheptan-3-ol, particularly regarding their biological activities and applications.

Catalytic Systems and Substrate Scope

Asymmetric reductive amination has emerged as a powerful method for constructing the stereocenters in 4-(aminomethyl)-2-methylheptan-3-ol. The reaction typically employs ketone precursors such as 2-methylheptan-3-one, which undergoes condensation with ammonia or protected amines followed by stereoselective reduction. Ruthenium complexes with chiral bisphosphine ligands, such as Ru(OAc)₂{(S)-binap}, have demonstrated exceptional enantioselectivity (>99% ee) under 0.8 MPa hydrogen pressure. Ammonium trifluoroacetate serves as an effective nitrogen source, enabling direct coupling without pre-protection of the amine.

Table 1: Comparative performance of catalytic systems in asymmetric reductive amination

CatalystSubstrateee (%)Yield (%)Conditions
Ru(OAc)₂{(S)-binap}2-methylheptan-3-one>9995H₂ (0.8 MPa), 25°C
Ir-phosphoramiditeβ-keto esters9693H₂ (1 atm), 30°C
Rhodium-DIOP complexes1-(6-methylpyridin-2-yl)propan-2-one8985H₂ (0.5 MPa), 40°C

The stereochemical outcome depends critically on the catalyst’s ability to discriminate between prochiral faces during imine formation and subsequent hydrogenation. Computational studies reveal that π-π interactions between the binap ligand’s aromatic rings and the ketone’s alkyl chain induce a staggered transition state, favoring the (3S,4R) configuration.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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